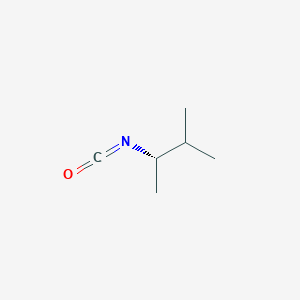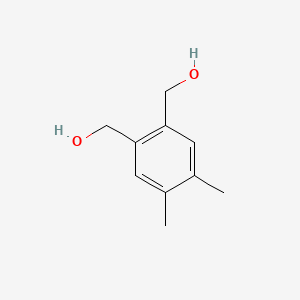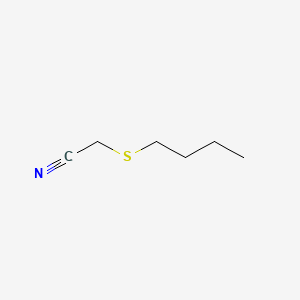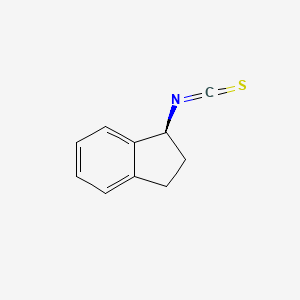
4-(2-Fenoxietil)piperidina
Descripción general
Descripción
4-(2-Phenoxyethyl)piperidine is a chemical compound that belongs to the class of phenoxyalkyl amines. It is characterized by a piperidine ring attached to a phenoxyethyl group. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antitussive, anticholinergic, and potential anticancer properties .
Aplicaciones Científicas De Investigación
4-(2-Phenoxyethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its anticholinergic and antitussive properties.
Medicine: Investigated for potential use in treating Alzheimer’s disease and other neurological disorders due to its ability to inhibit cholinesterase enzymes.
Industry: Utilized in the development of selective estrogen receptor modulators (SERMs) for preventing osteoporosis in postmenopausal women
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-Phenoxyethyl)piperidine are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , human histamine H3 receptor , and estrogen receptor . These targets play crucial roles in various physiological processes. For instance, AChE and BChE are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and learning. The human histamine H3 receptor is involved in the regulation of neurotransmitter release, while the estrogen receptor is a nuclear receptor that regulates gene expression .
Mode of Action
4-(2-Phenoxyethyl)piperidine interacts with its targets, leading to a variety of changes. For instance, it exhibits high anticholinergic and H3 inverse agonistic activities . Anticholinergic activity refers to the inhibition of the neurotransmitter acetylcholine in the central and the peripheral nervous system, which can affect numerous body functions, from eye function to bladder control. H3 inverse agonistic activity refers to the activation of the histamine H3 receptor, which can influence neurotransmitter release .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it can influence the cholinergic pathway by inhibiting AChE and BChE, thereby increasing the concentration of acetylcholine in the synaptic cleft . It can also affect the histaminergic pathway by acting as an inverse agonist at the H3 receptor, which can modulate the release of various neurotransmitters .
Result of Action
The molecular and cellular effects of 4-(2-Phenoxyethyl)piperidine’s action are diverse, given its multiple targets and modes of action. For instance, by inhibiting AChE and BChE, it can increase the concentration of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling . By acting as an inverse agonist at the H3 receptor, it can modulate the release of various neurotransmitters .
Action Environment
The action, efficacy, and stability of 4-(2-Phenoxyethyl)piperidine can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties can be affected by factors such as pH, temperature, and the presence of other substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethyl)piperidine typically involves the reaction of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine through a nucleophilic substitution reaction. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of 4-(2-Phenoxyethyl)piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of palladium-catalyzed hydrogenation is also common in industrial processes to ensure efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenoxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated piperidine rings.
Substitution: Formation of various substituted phenoxyethyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Phenoxyethyl)morpholine
- 1-(2-Phenoxyethyl)piperidine
- 4-(2-Morpholinoethoxy)benzaldehyde
Uniqueness
4-(2-Phenoxyethyl)piperidine is unique due to its specific structural features that confer high selectivity for cholinesterase inhibition. Compared to similar compounds, it exhibits higher anticholinergic activity and better pharmacokinetic properties, making it a promising candidate for drug development .
Propiedades
IUPAC Name |
4-(2-phenoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUIZMJYASLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449654 | |
| Record name | 4-(2-phenoxyethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347873-67-0 | |
| Record name | 4-(2-phenoxyethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)








